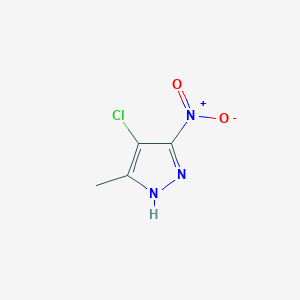

4-chloro-5-methyl-3-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

4-chloro-5-methyl-3-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRMXEGIHGSLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Nitration Methodology

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C is standard for aromatic nitration. For 5-methyl-1H-pyrazole, this would preferentially nitrate position 3.

Example Protocol :

-

Dissolve 5-methyl-1H-pyrazole (1.0 equiv) in H₂SO₄ at 0°C.

-

Slowly add HNO₃ (1.2 equiv) while maintaining temperature ≤5°C.

-

Stir for 4–6 hours, then quench with ice water.

-

Extract with dichloromethane and purify via column chromatography.

Yield Optimization :

-

Lower temperatures (0–5°C) favor mononitration.

-

Excess HNO₃ risks dinitration or oxidation by-products.

Chlorination at Position 4

Chlorination of the pyrazole ring can be achieved using diverse reagents, including thionyl chloride (SOCl₂), chlorine gas (Cl₂), or hydrochlorochlorination with hydrogen peroxide (H₂O₂).

Hydrochlorochlorination with H₂O₂

Adapted from the synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, this method employs hydrochloric acid (HCl) and H₂O₂ under controlled conditions:

Procedure :

-

Dissolve 3-nitro-5-methyl-1H-pyrazole (1.0 equiv) in dichloroethane.

-

Add HCl (35–40% w/w, 1.5 equiv) at 20–30°C.

-

Slowly add H₂O₂ (35–40% w/w, 1.2 equiv) and stir for 1–2 hours.

-

Wash with sodium sulfite (5%) and sodium carbonate (5%) to remove residual oxidants.

Critical Parameters :

Thionyl Chloride-Mediated Chlorination

As demonstrated for 4-chloro-3,5-dimethyl-1H-pyrazole, SOCl₂ in anhydrous dichloromethane with catalytic DMF offers an alternative route:

Protocol :

-

Combine 3-nitro-5-methyl-1H-pyrazole (1.0 equiv) with SOCl₂ (2.0 equiv) in CH₂Cl₂.

-

Add DMF (0.1 equiv) and reflux for 8–12 hours.

-

Concentrate under reduced pressure and purify via silica gel chromatography.

Advantages :

-

SOCl₂ acts as both solvent and chlorinating agent.

-

DMF catalyzes the reaction via Vilsmeier-Haack intermediate formation.

Methylation at Position 1 (Optional)

While the target compound is 1H-pyrazole (unsubstituted at N1), methylation protocols are included for completeness, as seen in the synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazole derivatives.

Dimethyl Carbonate Alkylation :

-

Mix pyrazole intermediate with dimethyl carbonate (5–7 equiv) and potassium carbonate (1–1.5 equiv).

-

React at 100–150°C under 0.5–1.1 MPa pressure for 8–12 hours.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0–5°C, 4–6 h | 60–75 | High regioselectivity | Acid-sensitive groups unstable |

| Chlorination (HCl/H₂O₂) | 50–70°C, 5–7 h | 65–80 | Mild conditions, scalable | Requires careful pH control |

| Chlorination (SOCl₂/DMF) | Reflux, 8–12 h | 50–65 | No aqueous workup | SOCl₂ handling hazards |

Purification and Characterization

Post-synthetic purification is critical due to the compound’s potential use in pharmaceuticals or agrochemicals.

Techniques :

-

Column Chromatography : Silica gel with petroleum ether/ethyl acetate gradients.

-

Recrystallization : Ethanol/water mixtures for final product polishing.

-

Spectroscopic Validation :

Challenges and Mitigation Strategies

-

Regioselectivity in Nitration :

-

Chlorination Side Reactions :

-

Acid Sensitivity :

Industrial Scalability Considerations

Adapting lab-scale protocols to production requires:

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: Formation of 4-chloro-5-methyl-3-amino-1H-pyrazole.

Reduction: Formation of 4-chloro-5-methyl-3-nitroso-1H-pyrazole.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-chloro-5-methyl-3-nitro-1H-pyrazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized as a building block in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-chloro-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The exact pathways and targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects : The nitro group in this compound and its analogs (e.g., compound in ) increases density and thermal stability, making such compounds candidates for energetic materials . In contrast, carboxamide derivatives (e.g., 3a) exhibit enhanced hydrogen-bonding capacity, improving solubility and biological activity .

Steric and Lipophilic Modifications : Methyl groups (e.g., in 5b ) improve lipophilicity, favoring membrane permeability in bioactive compounds. Conversely, bulky substituents like phenyl rings (3a ) may reduce reactivity in sterically sensitive reactions.

Functional Group Diversity : The presence of a carbaldehyde group (5b ) or hydrazinylidene moiety () enables further derivatization, such as condensation reactions, whereas nitro groups favor electrophilic substitution or reduction pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-5-methyl-3-nitro-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitration and chlorination of precursor pyrazoles. For example, nitration at the 3-position can be achieved using HNO₃/H₂SO₄ under controlled temperatures (0–5°C), while chlorination at the 4-position may employ POCl₃ or SOCl₂ as reagents . Key variables include solvent choice (e.g., dichloromethane vs. THF), reaction time, and stoichiometry. Purity can be optimized via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The absence of a proton at the 3-nitro position (due to deshielding) and the presence of a singlet for the 5-methyl group (~δ 2.3 ppm) are diagnostic .

- IR : Strong absorption bands at ~1530 cm⁻¹ (N=O asymmetric stretch) and ~1350 cm⁻¹ (N=O symmetric stretch) confirm the nitro group .

- MS : The molecular ion peak ([M]⁺) should match the exact mass (e.g., m/z 191.53 for C₅H₅ClN₃O₂) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate degradation under prolonged exposure to light or moisture. Storage at 2–8°C in sealed amber vials with desiccants is recommended .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence regioselectivity in subsequent substitution reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the 4-chloro position. For example, nucleophilic substitution (e.g., with amines) occurs preferentially at the 4-chloro site, leaving the nitro group intact. Computational studies (DFT calculations) can predict reactivity patterns by analyzing charge distribution .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?

- Methodological Answer : Some studies report antitumor activity via kinase inhibition, while others show no efficacy. To resolve discrepancies:

- Dose-Response Curves : Test across a wider concentration range (nM to mM).

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., EGFR).

- Metabolic Stability : Assess liver microsome stability to rule out rapid degradation in vitro vs. in vivo .

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced binding affinity?

- Methodological Answer :

- Ligand Preparation : Optimize the 3-nitro and 4-chloro groups for hydrogen bonding and hydrophobic interactions.

- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., COX-2).

- MD Simulations : Run 100-ns simulations to evaluate binding stability and entropy changes .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Exothermic Reactions : Nitration and chlorination are highly exothermic; use jacketed reactors with precise temperature control.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches.

- Waste Management : Neutralize acidic byproducts (e.g., H₂SO₄) with CaCO₃ before disposal .

Q. How do structural analogs (e.g., 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) differ in reactivity or bioactivity?

- Methodological Answer :

- Reactivity : Ethyl groups at the 3-position increase steric hindrance, reducing substitution rates compared to methyl groups.

- Bioactivity : Carboxylic acid derivatives exhibit improved water solubility but lower membrane permeability in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.